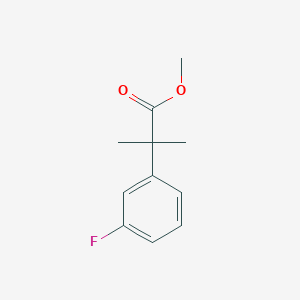![molecular formula C12H12F3N3O2 B13029286 tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)
tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with tert-butyl hydrazine under specific conditions to form the desired pyrazolopyridine structure. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction may produce pyrazolopyridine alcohols.
Scientific Research Applications
tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C12H12F3N3O2 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
tert-butyl 6-(trifluoromethyl)pyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2,3)20-10(19)18-9-4-7(12(13,14)15)5-16-8(9)6-17-18/h4-6H,1-3H3 |
InChI Key |
JMWBPKVEJLGNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


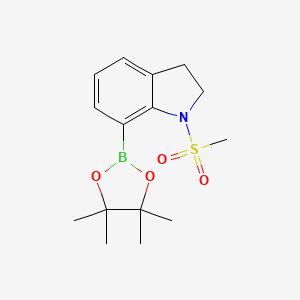


![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)
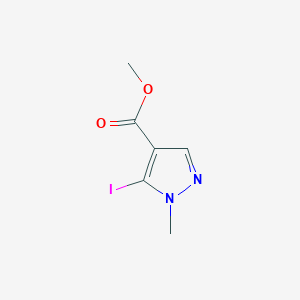




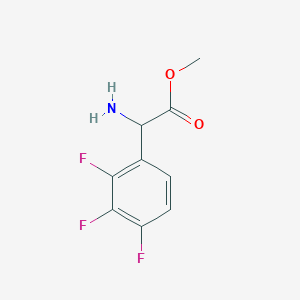
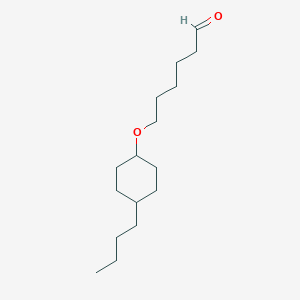
![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
